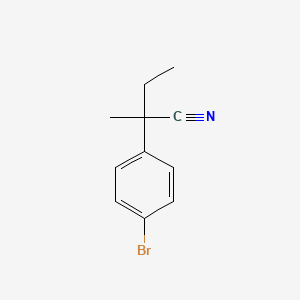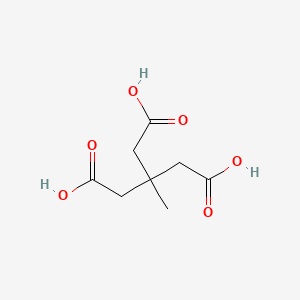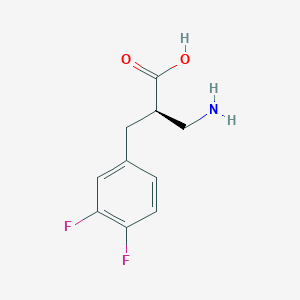![molecular formula C13H21NO2 B13992303 tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate: is an organic compound that belongs to the class of esters It features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with an ethynyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with a suitable pyrrolidine derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine derivative displaces the bromide ion from tert-butyl bromoacetate, forming the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions: tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate depends on its specific application. For instance, if used as a reagent in a chemical reaction, its mechanism involves the interaction of its functional groups with other reactants. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, while the ester group can undergo hydrolysis or reduction.
類似化合物との比較
tert-Butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the pyrrolidine ring.
This compound: Features different ester groups, leading to variations in reactivity and applications.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h1H,7-10H2,2-5H3/t13-/m0/s1 |
InChIキー |
IOVIFYGNRCQCJE-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@]1(CCCN1CC(=O)OC(C)(C)C)C#C |
正規SMILES |
CC1(CCCN1CC(=O)OC(C)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)








![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)

